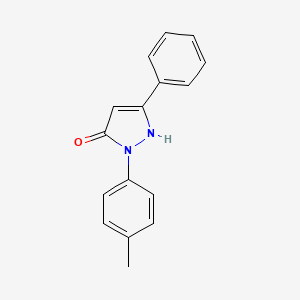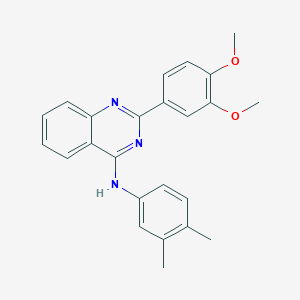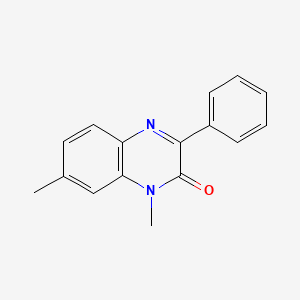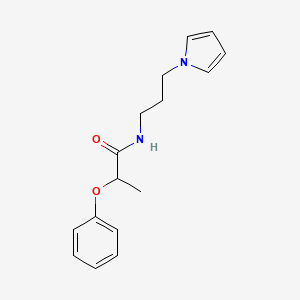
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as MPDPH, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPDPH is a pyrazolone derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
作用機序
The mechanism of action of 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is not fully understood, but it is thought to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also exert its neuroprotective effects by modulating the activity of certain signaling pathways in the brain.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects, including reducing lipid peroxidation and increasing the activity of antioxidant enzymes. It has also been shown to protect against glutamate-induced neuronal damage and improve cognitive function in animal models.
実験室実験の利点と制限
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for laboratory experiments, including its stability and solubility in various solvents. However, its potential toxicity and limited availability may be limitations for some studies.
将来の方向性
There are several potential future directions for research on 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one may also have applications in the treatment of other oxidative stress-related diseases, such as cardiovascular disease and cancer. Further studies are needed to fully understand the mechanisms of action and potential applications of 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one in various fields of research.
In conclusion, 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a promising chemical compound that has shown potential in various scientific research areas. Its synthesis methods have been optimized to produce high yields, and its biochemical and physiological effects have been studied extensively. Future research on 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one may lead to new treatments for oxidative stress-related diseases and neurodegenerative disorders.
合成法
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized through several methods, including the reaction of 4-methylacetophenone with phenylhydrazine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine in ethanol, followed by cyclization with acetic acid. These methods have been optimized to produce high yields of 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one.
科学的研究の応用
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various scientific research areas. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in vitro.
特性
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-7-9-14(10-8-12)18-16(19)11-15(17-18)13-5-3-2-4-6-13/h2-11,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAZOCYOMMGZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2742744.png)

![1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2742746.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2742748.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2742749.png)
![8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2742753.png)


